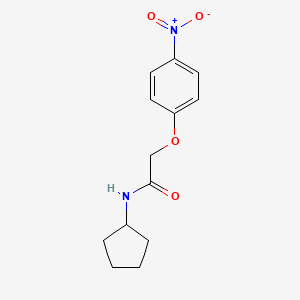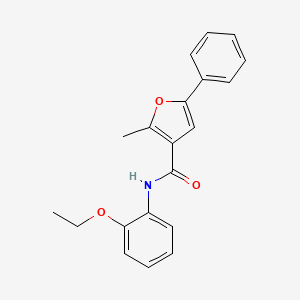![molecular formula C22H33N3O4 B5565583 3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a methylamino group, a propyl group, a furoyl group, and a spiro[4.5]decan-2-one group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The spirocyclic structure, in particular, could give the molecule interesting three-dimensional properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino group could participate in reactions with acids, while the furoyl group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Regioselective Synthesis and Derivatives
A study by Farag et al. (2008) focused on the regioselective synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. This process led to the creation of pyrazolecarbohydrazide derivatives and 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives after further chemical treatments, showcasing the compound's versatility in generating structurally complex derivatives (Farag, Elkholy, & Ali, 2008).
Intramolecular Photocycloaddition
Ikeda et al. (1985) explored the intramolecular [2+2] photocycloaddition of 2-[N-acyl-N-(2-propenyl)amino] cyclohex-2-enones, yielding 9-acyl-9-azatricyclo[5.2.1.01.6]decan-2-ones among other minor products. This reaction underlines the potential of such compounds in photochemical transformations, offering pathways to novel cyclic structures (Ikeda et al., 1985).
Crystal Structure Analysis
Wang et al. (2011) synthesized and determined the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, revealing intricate details about the molecular arrangement, including furan and cyclohexane ring conformations. This detailed structural analysis provides valuable insights into the 3D arrangement and potential reactivity of such compounds (Wang et al., 2011).
Biological Activity and Application
Gabapentin-Base Synthesis
Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin, leading to the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides, showcasing the application of such compounds in creating biologically active derivatives. This research demonstrates the potential utility of these compounds in medicinal chemistry and drug development (Amirani Poor et al., 2018).
Anticancer and Antidiabetic Potential
Flefel et al. (2019) developed novel spirothiazolidines analogs, including compounds derived from azaspiro[4.5]decan-3-one structures, exhibiting significant anticancer and antidiabetic activities. This highlights the therapeutic potential of such compounds in treating complex diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-[3-[cyclohexyl(methyl)amino]propyl]-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-23(19-6-3-2-4-7-19)11-5-12-25-17-22(29-21(25)27)9-13-24(14-10-22)20(26)18-8-15-28-16-18/h8,15-16,19H,2-7,9-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLNWBYFPMZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2(CCN(CC2)C(=O)C3=COC=C3)OC1=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[Cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)
![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)
![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)




![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)


![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)